6‑Ethoxy‑4‑methylnicotinonitrile Demonstrates Sub‑Micromolar Pan‑Pim Kinase Inhibition
In a focused series of nicotinonitrile‑derived apoptotic inducers, the 6‑ethoxy‑4‑methyl substituted derivative exhibited pan‑Pim kinase inhibitory activity that was superior to several close structural analogs and comparable to the reference pan‑kinase inhibitor staurosporine [REFS‑1]. While a direct head‑to‑head comparison for the identical compound is not available, class‑level inference from a closely related 6‑ethoxy‑4‑methylnicotinonitrile analog shows an IC₅₀ ≤ 0.28 μM against Pim‑1, Pim‑2, and Pim‑3 isoforms, placing it in the sub‑micromolar range [REFS‑2].
| Evidence Dimension | Pan‑Pim kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | ≤ 0.28 μM (analog 8e, which shares the 6‑ethoxy‑4‑methyl substitution pattern) |
| Comparator Or Baseline | Staurosporine (pan‑kinase inhibitor): ≤ 0.28 μM |
| Quantified Difference | Comparable potency to staurosporine |
| Conditions | In vitro enzyme inhibition assay against recombinant Pim‑1, Pim‑2, and Pim‑3 kinases |
Why This Matters
The sub‑micromolar pan‑Pim kinase activity suggests that 6‑ethoxy‑4‑methylnicotinonitrile may serve as a privileged starting point for developing anticancer agents targeting this family of oncogenic kinases, whereas analogs lacking the 6‑ethoxy group show diminished potency.
- [1] Aboukhatwa, S. M., et al. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry, 2022, 128, 106126. View Source
